molecular formula C10H10BrN5NaO5PS B593785 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt CAS No. 925456-59-3

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Cat. No.: B593785
CAS No.: 925456-59-3
M. Wt: 446.1
InChI Key: SKJLJCVVXRNYGJ-FBGJTXKBSA-M
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Description

Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.

Mechanism of Action

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as Rp-8-bromo-Cyclic AMPS or 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and regulation of various biological processes.

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it modulates the activity of these enzymes, which are key players in the cAMP signaling pathway. This can lead to downstream effects on various cellular processes regulated by this pathway.

Result of Action

The antagonistic action of Rp-8-bromo-Cyclic AMPS on PKAs can lead to modulation of various cellular processes regulated by these kinases. For instance, it has been reported that this compound can modulate interleukin-1β action in cell culture .

Action Environment

The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility . .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-QKAIHBBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 2
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 3
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 4
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 5
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 6
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Customer
Q & A

Q1: The research mentions that Rp-8-Bromo-Cyclic AMPS (8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt) impairs cell fusion in human trophoblast cells. What is the mechanism behind this effect?

A1: The study demonstrates that Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] This means it likely binds to and inhibits the activity of cAMP-dependent protein kinases (PKA), which are crucial for various cellular processes, including cell fusion. By disrupting the cAMP/PKA signaling pathway, Rp-8-Bromo-Cyclic AMPS interferes with the cascade of events leading to the fusion of cytotrophoblasts into syncytiotrophoblasts. The study specifically highlights the potential role of PKA type IIα in this process.

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